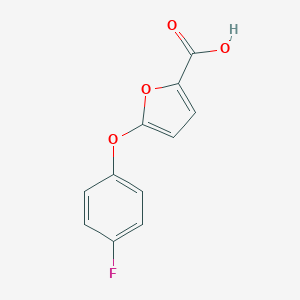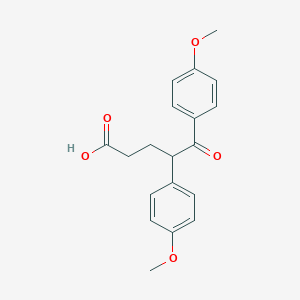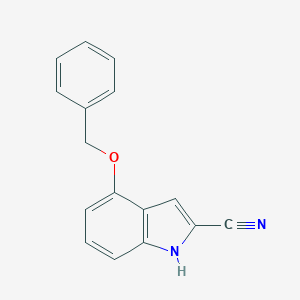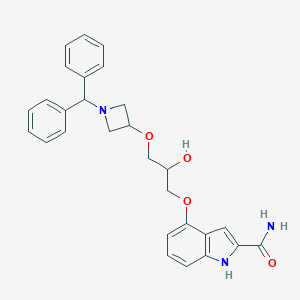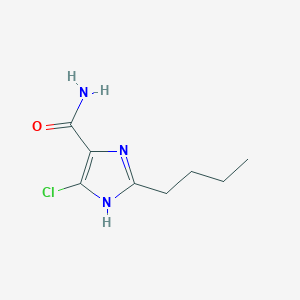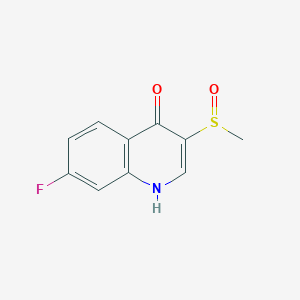
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone, also known as rufloxacin, is a synthetic antibiotic belonging to the quinolone class of drugs. It was first synthesized in the 1980s and has since been used to treat various bacterial infections. The purpose of
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Fluoroquinolone derivatives have been explored for their anticancer potential, with modifications at position 7 and the carboxylic group at position 3 being critical for converting antibacterial fluoroquinolones into anticancer agents. These compounds achieve antitumor activity by poisoning type II human DNA topoisomerases, similar to some anti-cancer drugs such as doxorubicin. This review emphasizes the chemical modifications required to enhance the antitumor potential of fluoroquinolones and explores the role of metal ion chelates in improving this potential (Abdel-Aal, Abdel-Aziz, Shaykoon, & Abuo-Rahma, 2019).
Immunomodulating Activity
Fluoroquinolones exhibit immunomodulating activity, affecting the production of cytokines such as interleukin-2 (IL-2) and interferon-γ by human peripheral blood T lymphocytes. This activation leads to enhanced cytokine gene transcription and the upregulation of several cytokine and immediate early mRNAs, reflecting a potential mammalian stress response. This review discusses the intriguing immunomodulatory activities of fluoroquinolones and the need for further investigations with tailored derivatives (Riesbeck, 2002).
Corrosion Inhibition
Quinoline derivatives, including those related to the chemical structure of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone, have been utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review covers the effectiveness of quinoline derivatives as corrosion inhibitors and highlights their potential in protecting metallic surfaces from corrosion, suggesting their broad applicability beyond biomedical uses (Verma, Quraishi, & Ebenso, 2020).
Theranostics in Cancer Research
Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promising results in cancer diagnosis and treatment, marking them as a significant area of research. This review discusses the state-of-the-art FAPI-PET imaging for cancer diagnosis and compares it with fluorodeoxyglucose (FDG)-PET, outlining the use of FAPI-PET for therapeutic regimen improvement and the potential for FAP-targeted molecule modification strategies. It provides a comprehensive overview of the literature to date on FAPI-PET imaging and its implications for future research directions and clinical decision-making (Zhao et al., 2022).
Eigenschaften
IUPAC Name |
7-fluoro-3-methylsulfinyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCGMOIZWOPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

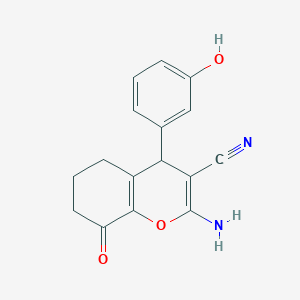
![4-[5-(Methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl]benzoic acid](/img/structure/B346674.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B346682.png)
![5-[1-(4-Methoxyphenyl)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B346684.png)
![1,8-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B346686.png)
![3-Amino-2'-oxo-5,6,7,8-tetrahydrospiro[1H-2-benzopyran-1,3'-indoline]-4-carbonitrile](/img/structure/B346688.png)
